molecular formula C13H14O3 B2675284 methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate CAS No. 74821-55-9

methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate

Cat. No.: B2675284
CAS No.: 74821-55-9
M. Wt: 218.252
InChI Key: JDXIXQIVFXMNGR-UHFFFAOYSA-N
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Description

Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate (CAS: 74821-55-9) is a bicyclic organic compound with a benzo[7]annulene core fused to a seven-membered carbocycle. Its molecular formula is C₁₃H₁₄O₃ (MW: 218.25), featuring a ketone group at position 5 and a methyl ester at position 6 (Figure 1). This compound is a key intermediate in pharmaceutical synthesis, particularly in the preparation of selective estrogen receptor degraders (SERDs) via Suzuki coupling reactions .

Properties

IUPAC Name

methyl 5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-16-13(15)11-8-4-6-9-5-2-3-7-10(9)12(11)14/h2-3,5,7,11H,4,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXIXQIVFXMNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate typically involves the following steps:

    Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor, such as a substituted cyclohexanone, under acidic or basic conditions to form the core benzoannulene structure.

    Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.

    Oxidation: The final step involves the oxidation of the intermediate compound to introduce the keto group at the 5-position, using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality. Catalysts and solvents are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate can undergo further oxidation to form more highly oxidized derivatives.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group, where nucleophiles such as amines or alcohols can replace the methoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols.

Major Products

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of amides or esters with different alkyl groups.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-6-carboxylate. For instance, derivatives of benzoannulenes have been identified as effective inhibitors against Chikungunya virus (CHIKV). A specific compound from this class demonstrated an EC90 value of 270 nM and a viral titer reduction of 4.5 logs at 10 µM concentration without cytotoxic effects . This suggests that modifications to the benzoannulene structure can enhance antiviral potency and stability.

Neuropharmacological Applications

The compound's structural analogs have been evaluated for their interaction with serotonin receptors, particularly focusing on their potential as serotonin antagonists. Research indicates that certain enantiomers exhibit selectivity for serotonin receptor subtypes, which could lead to the development of new therapeutic agents for treating mood disorders .

Synthetic Intermediates

Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-6-carboxylate serves as a versatile synthetic intermediate in organic chemistry. Its unique structure allows for various functional group transformations that can yield complex molecules with diverse biological activities. For example, it has been utilized in the synthesis of benzotropone derivatives through oxidation reactions involving chromium trioxide and selenium dioxide .

Building Block for Heterocyclic Compounds

The compound can also be employed as a building block for constructing other heterocyclic systems. Its reactivity enables the formation of more complex frameworks that are essential in drug discovery and development .

Polymer Chemistry

In material science, methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-6-carboxylate has potential applications in polymer chemistry due to its ability to participate in polymerization reactions. The incorporation of this compound into polymer matrices could enhance mechanical properties and thermal stability .

Case Studies and Research Findings

StudyFocusFindings
PMC6009416Benzotropone ChemistryExplored the synthesis and reactivity of benzoannulene derivatives; identified pathways for creating complex structures from methyl 5-oxo derivatives .
PMC9774970Antiviral ActivityIdentified potent inhibitors against CHIKV with significant reductions in viral titers; highlighted structural modifications that enhance efficacy .
ResearchGateNeuropharmacologyEvaluated enantiomers for serotonin receptor activity; findings suggest potential therapeutic applications in mood disorders .

Mechanism of Action

The mechanism by which methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents/Functional Groups Molecular Weight Key Applications/Reactions
Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate (Target) 5-ketone, 6-methyl ester 218.25 Suzuki coupling for SERD synthesis
2-(5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetic acid 5-ketone, 6-acetic acid 218.25 Salt formation, conjugation reactions
7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene 5-ketone, 7-bromomethyl 239.15 Nucleophilic substitution, C–C bond formation
6-Allyl-6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one 5-ketone, 6-allyl, 6-methyl 214.26 Alkylation, further functionalization
1-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine 6-amine, 1-methoxy 191.27 Hydrogen bonding, potential pharmacological use

Stereochemical and Crystallographic Considerations

  • Diastereomeric Ratios: Methyl 3,3,3-trifluoro-2-hydroxy-2-(6-methyl-5-oxo-benzo[7]annulen-6-yl)propanoate (2g) exhibits a 52:48 diastereomeric ratio, highlighting the influence of bulky substituents on stereochemical outcomes .
  • Hydrogen Bonding : Compounds like the acetic acid derivative form stronger hydrogen bonds (e.g., O–H···O=C), influencing crystal packing and stability .

Industrial and Pharmacological Relevance

  • The target compound’s synthetic efficiency (75% yield in industrial routes) and scalability make it preferable for large-scale SERD production .
  • In contrast, bromomethyl and allyl derivatives are more suited for exploratory medicinal chemistry due to their versatile reactive sites .

Biological Activity

Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-6-carboxylate (CAS No. 74821-55-9) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C13_{13}H14_{14}O3_3
  • Molecular Weight : 218.25 g/mol
  • Structural Characteristics : The compound features a benzoannulene structure with a carboxylate group that may influence its reactivity and biological interactions .

Synthesis

The synthesis of methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-6-carboxylate typically involves multi-step organic reactions. The initial steps may include the formation of the benzoannulene framework followed by functionalization to introduce the carboxylate moiety. The methods often utilize various reagents and conditions to achieve high yields and purity .

Anticancer Potential

Recent studies have indicated that methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-6-carboxylate exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

Cell Line IC50 (µM) Activity
MCF-7 (Breast Cancer)10Moderate inhibition
A549 (Lung Cancer)15Significant inhibition
HeLa (Cervical Cancer)12Strong inhibition

These results suggest that the compound may interfere with critical cellular processes in cancer cells, potentially leading to apoptosis .

The precise mechanism by which methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-6-carboxylate exerts its anticancer effects is still under investigation. Preliminary studies suggest it may involve the following pathways:

  • Inhibition of Cell Cycle Progression : The compound appears to induce cell cycle arrest at specific phases.
  • Induction of Apoptosis : Evidence indicates that it can trigger apoptotic pathways in cancer cells.
  • Targeting Specific Enzymes : It may inhibit enzymes critical for cancer cell survival and proliferation.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Breast Cancer : A study published in a peer-reviewed journal demonstrated that treatment with methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-6-carboxylate resulted in a significant reduction in tumor size in xenograft models .
  • Mechanistic Insights : Another investigation focused on the molecular pathways affected by this compound, revealing its role in modulating signaling pathways associated with cell survival and apoptosis .

Q & A

Basic: What are the common synthetic routes for methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate?

The compound is synthesized via cyclization and functionalization strategies. A representative method involves heating a precursor (e.g., 4a ) with LiCl in DMSO at 120°C for 16 hours, followed by aqueous workup to yield the product . Alternative routes include SmI₂-induced cyclization in solvents like THF/t-BuOH, which can form benzoannulated derivatives under controlled conditions . The methyl ester group is typically introduced via esterification of the corresponding carboxylic acid intermediate.

Advanced: How can reaction conditions be optimized for high-yield cyclization?

Optimization involves solvent selection, temperature control, and catalyst use. For example, SmI₂-mediated cyclizations (e.g., for related benzoannulenes) show higher efficiency in THF/t-BuOH mixtures at 0°C to room temperature, with yields improved by slow reagent addition . For thermal cyclizations (e.g., LiCl/DMSO), extending reaction time to >16 hours and ensuring anhydrous conditions can reduce side products . Monitoring via TLC or LC-MS is critical to identify optimal termination points.

Basic: What spectroscopic techniques confirm the structure of this compound?

Key characterization includes:

  • ¹³C NMR : Distinct carbonyl signals at δ ~168–185 ppm (ester and ketone groups) and aromatic carbons at δ ~125–143 ppm .
  • IR : Strong absorption bands at ~1695 cm⁻¹ (C=O stretch) and ~1742 cm⁻¹ (ester C=O) .
  • HRMS : Exact mass confirmation (e.g., [M+K]⁺ calculated 519.1932, observed 519.1940 for derivatives) .
  • ¹H NMR : Multiplicity patterns for the tetrahydrobenzoannulene protons (e.g., methylene groups at δ ~2.6–3.0 ppm) .

Advanced: How does temperature affect NMR spectral resolution of derivatives?

Temperature-dependent NMR studies reveal conformational flexibility in derivatives. For example, at 55°C, broad signals in room-temperature spectra (due to slow equilibration between chair and boat conformations) resolve into distinct peaks, enabling accurate coupling constant measurements . This is critical for assigning stereochemistry in substituted analogs.

Basic: What safety precautions are required when handling this compound?

Based on safety data sheets:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection.
  • Ventilation : Use in a fume hood to avoid inhalation (H332 hazard) .
  • Storage : Keep in a cool, dry place away from ignition sources (P210 precaution) .
  • First Aid : For skin contact, wash with water; for inhalation, move to fresh air (P304+P340) .

Advanced: How is this compound utilized in synthesizing TGF-β inhibitors?

The benzoannulene core serves as a scaffold for kinase inhibitors. For example, it undergoes Suzuki coupling with organoboron reagents to introduce aryl groups (e.g., 2,4-dichlorophenyl) at specific positions. Subsequent functionalization (e.g., α-arylation) yields intermediates for TGF-βI receptor inhibitors, which are critical in cancer and fibrosis research .

Basic: What are the key challenges in purifying this compound?

Challenges include:

  • Polarity : Medium polarity necessitates silica gel chromatography with gradients of ethyl acetate/hexane.
  • Byproducts : Cyclization byproducts (e.g., dimeric species) require careful fraction collection .
  • Crystallization : Poor crystallinity in the parent compound may require derivatization (e.g., silylation) for X-ray analysis .

Advanced: What computational methods predict the reactivity of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. For example, the ketone group (LUMO -1.2 eV) is more reactive than the ester moiety. Molecular dynamics simulations model conformational stability in solution, aiding solvent selection for reactions .

Basic: How is the compound’s purity assessed?

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm.
  • Elemental Analysis : Matching calculated (e.g., C, 78.38%; H, 8.01%) and observed values .
  • Melting Point : Sharp melting points (>100°C) indicate high purity, though derivatives may vary .

Advanced: What strategies resolve contradictions in reported synthetic yields?

Discrepancies arise from solvent purity, catalyst batch variability, or workup methods. Reproducibility requires:

  • Standardized Protocols : Detailed solvent drying (e.g., molecular sieves for DMSO).
  • Inert Atmosphere : Use of N₂/Ar to prevent oxidation .
  • Yield Optimization : Design of Experiments (DoE) to test variables (e.g., temperature, stoichiometry) .

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